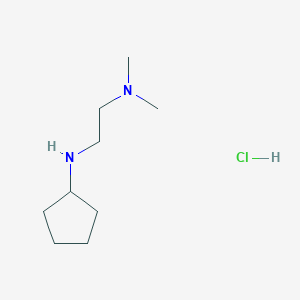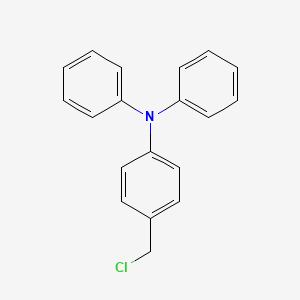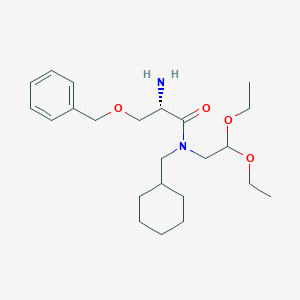
Methyl 3-(benzyloxy)-5-bromopicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(benzyloxy)-5-bromopicolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 5-position, a benzyloxy group at the 3-position, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-bromopicolinate typically involves the bromination of picolinic acid derivatives followed by esterification and benzyloxy substitution. One common method involves the following steps:
Bromination: Picolinic acid is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated picolinic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Benzyloxy Substitution: The final step involves the substitution of a hydroxyl group with a benzyloxy group using benzyl alcohol and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, as well as automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
Methyl 3-(benzyloxy)-5-bromopicolinate undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated picolinate esters.
Substitution: Various substituted picolinate esters depending on the nucleophile used.
科学研究应用
Methyl 3-(benzyloxy)-5-bromopicolinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of Methyl 3-(benzyloxy)-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The methyl ester group can facilitate cellular uptake and improve the compound’s bioavailability.
相似化合物的比较
Similar Compounds
Methyl 3-(benzyloxy)-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-iodopicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(benzyloxy)-5-bromopicolinate is unique due to the specific electronic and steric effects imparted by the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
属性
分子式 |
C14H12BrNO3 |
|---|---|
分子量 |
322.15 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-12(7-11(15)8-16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI 键 |
SSCRFKYQCJJYAJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
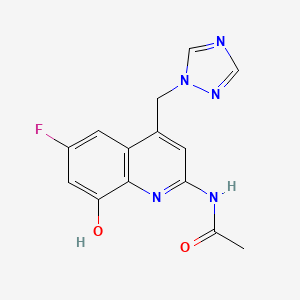
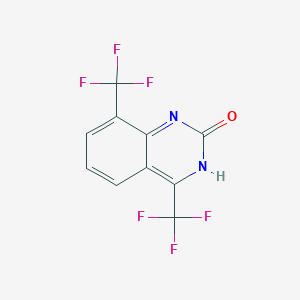
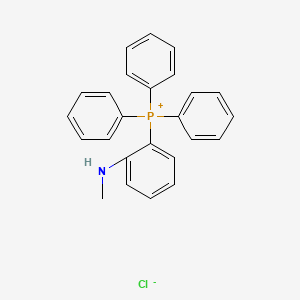

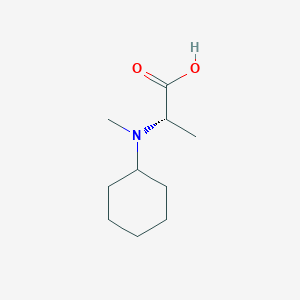

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
